

# Physical and chemical properties of 3,4-dimethylpyridine-2,6-diol

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## Compound of Interest

Compound Name: 2,6-Dihydroxy-3,4-dimethylpyridine

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## An In-depth Technical Guide to 3,4-Dimethylpyridine-2,6-diol

For Researchers, Scientists, and Drug Development Professionals

### Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 3,4-dimethylpyridine-2,6-diol (CAS No: 84540-47-6). It is a heterocyclic organic compound primarily utilized as a coupler in oxidative hair dye formulations. This document consolidates available data on its chemical identity, physicochemical properties, spectral characteristics, and synthesis. It also includes detailed experimental protocols where available in the literature and visual representations of its chemical behavior to support research and development activities.

### Chemical Identity

3,4-Dimethylpyridine-2,6-diol is a substituted pyridine derivative. It exists in tautomeric forms, predominantly as 6-hydroxy-3,4-dimethyl-2-pyridone.<sup>[1]</sup> This equilibrium is a key feature of its chemical nature.

Identifier	Value
Primary Name	3,4-Dimethylpyridine-2,6-diol
CAS Number	84540-47-6[1]
Molecular Formula	C <sub>7</sub> H <sub>9</sub> NO <sub>2</sub> [1]
Molecular Weight	139.15 g/mol [1]
IUPAC Name	3,4-dimethylpyridine-2,6-diol
Synonyms	2,6-Dihydroxy-3,4-dimethylpyridine, 6-Hydroxy-3,4-dimethyl-2-pyridone, 6-Hydroxy-4,5-dimethylpyridin-2(1H)-one[2]

## Physicochemical Properties

The physicochemical properties of 3,4-dimethylpyridine-2,6-diol are summarized below. It is a light yellow to beige amorphous powder at room temperature.[1] While a melting point is well-documented, an experimental boiling point is not consistently reported in the literature.

Property	Value	Source
Physical Form	Light yellow to beige amorphous powder	[1]
Melting Point	185-191 °C	[3]
Boiling Point	342.7 °C at 760 mmHg (Predicted)	[4]
pKa	Not experimentally determined. Predicted: 4.60 ± 0.58	[1]
Solubility		
Water	< 1 g/L (room temperature)	[1]
Ethanol	< 1 g/L (room temperature)	[1]
DMSO	3 - 30 g/L	[1]

## Spectral Data

Spectroscopic analysis confirms the structure of 3,4-dimethylpyridine-2,6-diol and reveals its tautomeric nature.<sup>[1]</sup>

## NMR Spectroscopy

NMR studies have shown that 3,4-dimethylpyridine-2,6-diol exists as two primary tautomers in approximately equal proportions.<sup>[1]</sup> A US patent provides the following NMR data acquired in trifluoroacetic acid-d (CF<sub>3</sub>COOD), a strong acid, which results in a protonated species.

<sup>1</sup> H NMR (400 MHz, CF <sub>3</sub> COOD)	
Chemical Shift (δ) ppm	Assignment
6.60 (s, 1H)	Aromatic CH
2.44 (s, 3H)	CH <sub>3</sub>
2.20 (s, 3H)	CH <sub>3</sub>

<sup>13</sup> C NMR (400 MHz, CF <sub>3</sub> COOD)	
Chemical Shift (δ) ppm	Assignment
166.55	Pyridinone C=O or C-OH
156.66	Pyridinone C=O or C-OH
114.53	Aromatic C
105.97	Aromatic C
22.02	CH <sub>3</sub>
11.04	CH <sub>3</sub>

Source:<sup>[3]</sup>

Note: These chemical shifts are for the protonated form of the molecule in a strong acid and will differ significantly from spectra recorded in neutral solvents like DMSO-d<sub>6</sub> or CDCl<sub>3</sub>.

## Infrared (IR) Spectroscopy

The IR spectrum shows characteristic peaks for the functional groups present in the molecule.

Wavenumber (cm <sup>-1</sup> )	Assignment
1621	C=O stretch (Amide)
1600	C=C stretch (Aromatic ring)
1535	N-H bend, C-N stretch
1301	C-N stretch
894	C-H bend (Aromatic)
Source:[3]	

## UV-Vis Spectroscopy

UV spectroscopic analysis in solution shows two main absorption maxima.

Wavelength (λ <sub>max</sub> )
237.5 nm
325 nm
Source:[1]

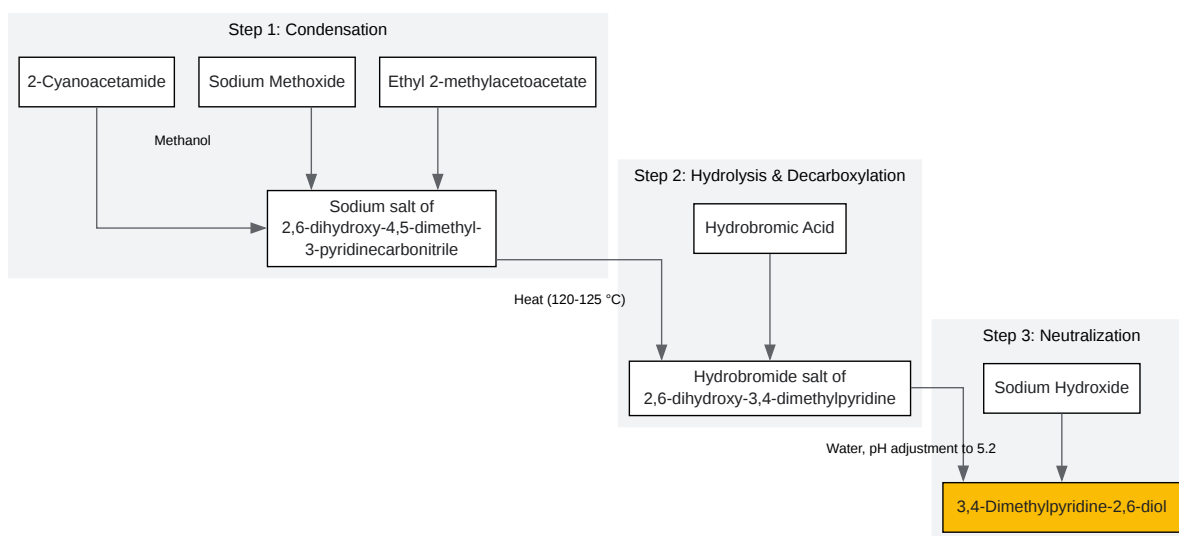
## Mass Spectrometry

Detailed mass spectrometry data, including fragmentation patterns for 3,4-dimethylpyridine-2,6-diol, is not readily available in the reviewed literature. For structural confirmation, the molecular ion peak [M]<sup>+</sup> or protonated molecule [M+H]<sup>+</sup> would be expected at m/z 139 or 140, respectively.

## Experimental Protocols

### Synthesis

A commercially viable synthesis process for 3,4-dimethylpyridine-2,6-diol is detailed in US Patent 6,624,307 B1.[3] The overall workflow is outlined below.



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### Synthesis workflow for 3,4-dimethylpyridine-2,6-diol.

#### Detailed Steps:

- **Condensation:** 2-Cyanoacetamide is reacted with sodium methoxide, followed by condensation with ethyl 2-methylacetoacetate in methanol. This forms the sodium salt of 2,6-dihydroxy-4,5-dimethyl-3-pyridinecarbonitrile.[3]

- **Hydrolysis and Decarboxylation:** The resulting sodium salt is treated with 48% hydrobromic acid and heated to 120-125 °C for 24 hours. This step hydrolyzes the nitrile group and decarboxylates the intermediate to form the hydrobromide salt of **2,6-dihydroxy-3,4-dimethylpyridine**.<sup>[3]</sup>
- **Neutralization:** The hydrobromide salt is dissolved in water, and the pH is adjusted to 5.2 with 50% sodium hydroxide. The resulting solid is filtered, washed with water and methanol, and dried under vacuum to yield the final product, 3,4-dimethylpyridine-2,6-diol.<sup>[3]</sup>

## Purity Analysis by HPLC

While specific validated methods are proprietary, a general approach for purity analysis can be derived from available data. Purity has been reported using HPLC with UV detection at 241 nm and 314 nm.<sup>[1]</sup> A reverse-phase method would be appropriate for this compound.

General HPLC Protocol Outline:

- **Column:** C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
- **Mobile Phase:** A gradient of acetonitrile and an aqueous buffer (e.g., ammonium acetate or phosphate buffer with pH adjusted using trifluoroacetic acid).
- **Flow Rate:** 1.0 mL/min.
- **Detection:** UV detector set to 241 nm or 314 nm.
- **Sample Preparation:** Dissolve a known concentration of the compound in a suitable solvent, such as a mixture of acetonitrile and water or DMSO.

## Chemical Behavior and Applications

### Tautomerism

A key chemical property of 3,4-dimethylpyridine-2,6-diol is its existence in multiple tautomeric forms. The main equilibrium is between the diol form and the more stable pyridone form. NMR evidence suggests an approximately equal proportion of two tautomeric forms in solution.<sup>[1]</sup>

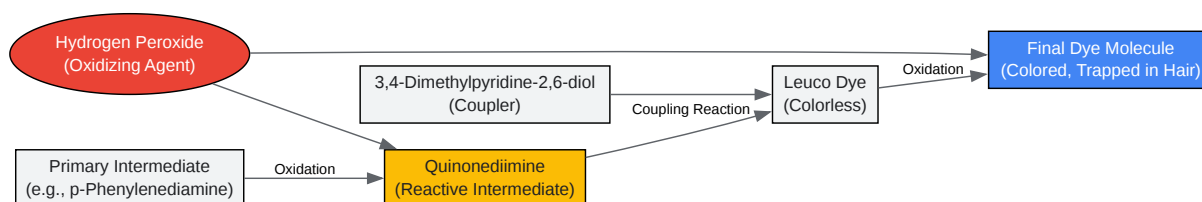
Note: The DOT script above is a template. Actual images of the tautomers would need to be generated and hosted to be displayed.

Tautomeric equilibrium of 3,4-dimethylpyridine-2,6-diol.

## Application in Oxidative Hair Dyes

3,4-Dimethylpyridine-2,6-diol serves as a "coupler" in permanent hair dye formulations. It is used at a maximum final concentration of 1% after being mixed with an oxidizing agent, typically hydrogen peroxide.[1]

The general mechanism involves the oxidation of a primary intermediate (a "developer," such as p-phenylenediamine or p-aminophenol) by hydrogen peroxide to form a reactive quinonediimine. This intermediate then rapidly reacts with the coupler (3,4-dimethylpyridine-2,6-diol) in an electrophilic substitution reaction. A subsequent oxidation step yields the final, larger dye molecule that is trapped within the hair shaft, resulting in a permanent color change.



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General mechanism of oxidative hair dyeing.

## Safety Information

Toxicological studies have been conducted on 3,4-dimethylpyridine-2,6-diol for its use in cosmetic products. It is considered a possible skin sensitizer.[1] In vivo, the compound itself is not mutagenic.[1] For detailed safety and handling information, users should consult the specific Safety Data Sheet (SDS) provided by the supplier.

## Conclusion

3,4-Dimethylpyridine-2,6-diol is a well-characterized molecule with established physical and spectral properties. Its primary application is in the cosmetics industry as a hair dye coupler, where its reactivity is harnessed to form permanent hair color. While much is known, this guide also highlights areas where data is limited, such as experimental pKa and detailed mass spectral fragmentation, suggesting opportunities for further research. The provided information and protocols aim to serve as a valuable resource for scientists and professionals working with this compound.

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## References

- 1. ec.europa.eu [ec.europa.eu]
- 2. 2,6-Dihydroxy-3,4-dimethylpyridine CAS#: 84540-47-6 [amp.chemicalbook.com]
- 3. US6624307B1 - Process for producing 2,6-dihydroxy-3,4-dialkylpyridines - Google Patents [patents.google.com]
- 4. CAS 84540-47-6 | 2,6-Dihydroxy-3,4-dimethylpyridine - Synblock [synblock.com]
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